![molecular formula C9H4N4O4S B1279209 BTO-1 CAS No. 40647-02-7](/img/structure/B1279209.png)
BTO-1
描述
BTO-1 是一种被称为极性样激酶抑制剂的化合物。极性样激酶是丝氨酸/苏氨酸蛋白激酶家族,在多种细胞过程中起着至关重要的作用,包括有丝分裂、胞质分裂和 DNA 损伤反应。 This compound 常用于调节涉及磷酸化和去磷酸化的过程 .
作用机制
BTO-1 通过抑制极性样激酶发挥作用,极性样激酶对各种细胞过程至关重要。抑制极性样激酶会破坏靶蛋白的磷酸化和去磷酸化,导致细胞过程(如有丝分裂和胞质分裂)发生改变。 This compound 特别针对极性样激酶的活性位点,阻止其与底物蛋白相互作用 .
生化分析
Biochemical Properties
5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of Polo-like kinase (Plk) . It interacts with enzymes such as Plx1, leading to the inhibition of phosphorylation processes. This interaction is crucial for understanding the compound’s potential in regulating cell division and other phosphorylation-dependent processes.
Cellular Effects
The effects of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide on various cell types include the induction of monopolar spindles in mitotic cells . It also reduces the phosphorylation of Cdc25C in a dose-dependent manner and decreases H3 phosphorylation by approximately 20% in PTK cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide exerts its effects through the inhibition of Polo-like kinase activity . This inhibition disrupts the normal phosphorylation of target proteins, leading to alterations in cell cycle progression and mitotic spindle formation. The compound’s binding interactions with Plk and its subsequent inhibition are key to its mechanism of action.
Dosage Effects in Animal Models
The effects of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide vary with different dosages in animal models. At higher doses, the compound has been observed to cause toxic effects, including skin and eye irritation . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety.
准备方法
合成路线和反应条件
BTO-1 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。具体的合成路线和反应条件是专有的,没有公开披露。 已知合成涉及使用各种试剂和催化剂来实现所需的化学结构 .
工业生产方法
This compound 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括结晶、纯化和质量控制等步骤,以满足行业标准 .
化学反应分析
反应类型
BTO-1 会发生各种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 的官能团。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件,如温度、压力和溶剂,经过优化以获得所需的产物 .
主要形成的产物
从 this compound 反应中形成的主要产物取决于所用反应条件和试剂。 这些产物可能包括具有修饰官能团的各种 this compound 衍生物 .
科学研究应用
BTO-1 具有广泛的科学研究应用,包括:
化学: this compound 被用作研究工具来研究极性样激酶在细胞过程中的作用。
生物学: this compound 用于生物学研究,以研究细胞分裂和 DNA 损伤反应的机制。
医学: this compound 在治疗与细胞分裂异常相关的疾病(如癌症)方面具有潜在的治疗应用。
相似化合物的比较
类似化合物
BI 2536: 另一种具有类似作用机制的极性样激酶抑制剂。
GSK461364: 一种抑制极性样激酶的化合物,在癌症治疗中具有潜在的治疗应用。
Volasertib: 一种用于癌症治疗临床试验的极性样激酶抑制剂.
BTO-1 的独特性
This compound 在其对极性样激酶的特定抑制及其在调节磷酸化和去磷酸化过程中的有效性方面是独特的。 它对细胞机制的多样影响,如单极纺锤体的形成和 Rho 和 Rho-GEF 募集的破坏,突出了它与其他类似化合物相比的独特特性 .
生物活性
BTO-1, also known as Polo-like Kinase Inhibitor II, is a small molecule compound identified by its CAS number 40647-02-7. It primarily functions as an inhibitor of polo-like kinase (Plk1), a critical enzyme involved in cell division and various cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and potential applications in research and medicine.
This compound targets the ATP-binding pocket of Plk1, inhibiting its kinase activity. This inhibition disrupts several key processes in cell cycle regulation, particularly during mitosis. By preventing Plk1 from phosphorylating its substrates, this compound effectively halts the progression of the cell cycle in cancer cells, leading to apoptosis or senescence.
Antimicrobial Properties
Research has indicated that this compound and its derivatives exhibit antimicrobial properties. A study evaluated various alkyloxy benzene-1,2-diols derived from BTO, assessing their minimal inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/ml) against Bacillus subtilis | MIC (µg/ml) against Escherichia coli |
---|---|---|
4C | 50-100* | >100 |
5C | 50-100 | >100 |
6C | 25-50 | >100 |
7C | 25-50 | >100 |
8C | 25-50 | >100 |
BTO | >100 | 50-100 |
*Results found in 2 out of 3 repetitions .
The results show that while some derivatives have promising antimicrobial activity against Bacillus subtilis, BTO itself exhibits limited effectiveness against Escherichia coli, with MIC values higher than 100 µg/ml for most compounds tested.
Cancer Cell Studies
This compound has been extensively studied for its anticancer properties. In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis. For instance, research on colorectal cancer cells (HCT-116) showed that this compound significantly reduced cell viability compared to control groups.
Case Studies
Case Study: Colorectal Cancer Treatment
In a study examining the effects of magnetoelectric nanocomposites (MENCs) involving BTO, researchers found that these composites exhibited enhanced biocompatibility and anticancer efficacy. The MENCs demonstrated a protective effect due to the presence of a biocompatible BTO layer, which improved drug delivery and reduced cytotoxicity to normal cells .
Case Study: Antibacterial Applications
Another study focused on the synthesis of alkyloxy benzene derivatives from BTO for agricultural applications. The derivatives were tested for their ability to combat plant pathogens, indicating potential use as eco-friendly alternatives to conventional pesticides .
属性
IUPAC Name |
5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRBAXZAJBBIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429520 | |
Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40647-02-7 | |
Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BTO-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。